5-[(3-Chlorophenoxy)methyl]thiophene-2-carboxylic acid

Physicochemical Property Differentiation Positional Isomer Comparison Medicinal Chemistry Optimization

The 3-chlorophenoxy substitution on this thiophene-2-carboxylic acid delivers a distinct LogP profile (3.97) versus the 4-Cl isomer (CAS 74556-82-4), enabling controlled lipophilicity optimization in CNS drug programs. The free carboxylic acid allows one-step amide coupling without deprotection steps. The thiophene core maintains critical π-π stacking with tyrosine residues for target engagement. At 97% purity with full COA, this scaffold accelerates SAR campaigns and agrochemical fungicide discovery.

Molecular Formula C12H9ClO3S
Molecular Weight 268.71
CAS No. 74556-81-3
Cat. No. B2476109
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[(3-Chlorophenoxy)methyl]thiophene-2-carboxylic acid
CAS74556-81-3
Molecular FormulaC12H9ClO3S
Molecular Weight268.71
Structural Identifiers
SMILESC1=CC(=CC(=C1)Cl)OCC2=CC=C(S2)C(=O)O
InChIInChI=1S/C12H9ClO3S/c13-8-2-1-3-9(6-8)16-7-10-4-5-11(17-10)12(14)15/h1-6H,7H2,(H,14,15)
InChIKeyQIRNDRHHPZXSCN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-[(3-Chlorophenoxy)methyl]thiophene-2-carboxylic acid (CAS 74556-81-3): Procurement-Ready Research Scaffold for Drug Discovery


5-[(3-Chlorophenoxy)methyl]thiophene-2-carboxylic acid (CAS: 74556-81-3) is a halogenated heterocyclic building block consisting of a thiophene-2-carboxylic acid core substituted at the 5-position with a 3-chlorophenoxymethyl moiety [1]. The compound serves as a versatile small-molecule scaffold for medicinal chemistry and agrochemical research programs, with commercial availability from multiple reputable vendors including Sigma-Aldrich (as Enamine catalog product) and Fluorochem, typically supplied at 95% or 97% purity with full certificates of analysis available . The thiophene-2-carboxylic acid framework is a well-validated pharmacophore appearing in FDA-approved therapeutics and clinical candidates, with extensive SAR studies demonstrating that substituents on the thiophene ring can profoundly modulate biological target engagement [2].

Why 5-[(3-Chlorophenoxy)methyl]thiophene-2-carboxylic acid Cannot Be Replaced by Generic Thiophene Analogs


Generic thiophene-2-carboxylic acid analogs cannot be substituted for 5-[(3-Chlorophenoxy)methyl]thiophene-2-carboxylic acid due to the critical influence of the chlorophenoxy substitution pattern on both physicochemical properties and target engagement potential. The 3-chloro substitution on the phenoxy ring produces a LogP (ACD/LogP = 3.97) and LogD (pH 7.4 = 0.93) profile distinct from the 4-chloro positional isomer (CAS: 74556-82-4), which alters membrane permeability and distribution characteristics . Structural biology evidence from thiophene-2-carboxylic acid inhibitor co-crystal structures demonstrates that the thiophene ring engages in critical π-π stacking interactions with active-site tyrosine residues (e.g., Tyr224 in human D-amino acid oxidase), while the nature and position of substituents on the thiophene core determine whether compounds gain or lose potency—SAR studies reveal that large branched side chains markedly decrease potency, establishing that substitution patterns are not functionally interchangeable [1]. The 5-[(3-chlorophenoxy)methyl] derivative specifically offers a defined vector for further functionalization at the carboxylic acid terminus while maintaining the aromatic stacking capability required for target engagement in enzyme inhibition programs [2].

5-[(3-Chlorophenoxy)methyl]thiophene-2-carboxylic acid: Quantitative Differentiators vs. Analogs and Class Scaffolds


Lipophilicity Profile: 3-Chloro Substitution Alters Predicted LogP and LogD vs. 4-Chloro Positional Isomer

The 3-chloro substitution pattern on the phenoxy ring of 5-[(3-chlorophenoxy)methyl]thiophene-2-carboxylic acid produces distinct lipophilicity parameters compared to its 4-chloro positional isomer (5-[(4-chlorophenoxy)methyl]thiophene-2-carboxylic acid, CAS 74556-82-4). This differentiation is critical for medicinal chemistry programs where optimal LogP/LogD ranges govern membrane permeability, plasma protein binding, and metabolic stability . The predicted ACD/LogP for the 3-chloro isomer is 3.97, with a LogD at pH 7.4 of 0.93, indicating moderate lipophilicity suitable for oral bioavailability optimization without excessive logP penalties that would trigger Lipinski violations .

Physicochemical Property Differentiation Positional Isomer Comparison Medicinal Chemistry Optimization

Thiophene-2-Carboxylic Acid Scaffold Validation: Potent DAO Inhibition Demonstrated in Co-Crystal Structures

The thiophene-2-carboxylic acid core—present in 5-[(3-chlorophenoxy)methyl]thiophene-2-carboxylic acid—has been structurally validated as a potent inhibitor scaffold for human D-amino acid oxidase (DAO). Co-crystal structures (PDB: 5ZJA) of 5-chlorothiophene-2-carboxylic acid bound to human DAO reveal that the thiophene ring engages in tight π-π stacking with Tyr224, inducing a conformational change that eliminates the secondary binding pocket observed with other DAO inhibitor classes [1]. SAR studies across a series of thiophene-2-carboxylic acids demonstrate that small substituents on the thiophene ring are well-tolerated, while large branched side chains markedly decrease potency—establishing the scaffold's utility for tunable inhibitor design [1].

D-Amino Acid Oxidase Inhibition X-ray Crystallography Scaffold Validation

Carboxylic Acid Functional Handle: Enables Conjugation and Library Diversification Not Possible with Ester-Protected Analogs

5-[(3-Chlorophenoxy)methyl]thiophene-2-carboxylic acid presents a free carboxylic acid functional group (C(=O)OH at the 2-position of the thiophene ring) that serves as a direct conjugation handle for amide bond formation, esterification, and other derivatization chemistries . This differs fundamentally from methyl- or ethyl-ester protected analogs (e.g., Methyl 2-{[(4-chlorophenoxy)acetyl]amino}-4,5-dimethylthiophene-3-carboxylate), which require additional deprotection steps before further functionalization . The free acid enables one-step library synthesis via standard carbodiimide-mediated coupling (EDCI/HOBt) or activation as the acid chloride, streamlining parallel synthesis workflows and reducing overall synthetic step count .

Chemical Library Synthesis Amide Coupling Building Block Utility

Commercial Purity and Availability: 97% Specification with Full Analytical Documentation

5-[(3-Chlorophenoxy)methyl]thiophene-2-carboxylic acid is commercially available from multiple reputable research chemical suppliers (Fluorochem, Leyan, Sigma-Aldrich/Enamine) at purity specifications of 95% or 97% . This level of documented purity, supported by Certificates of Analysis (CoA) and Safety Data Sheets (SDS), exceeds typical minimum purity requirements for research-grade building blocks and ensures reproducible synthetic outcomes in medicinal chemistry workflows . The compound is supplied as a powder suitable for long-term storage at room temperature with standard laboratory handling precautions (GHS07: harmful if swallowed, causes skin/eye irritation) .

Research-Grade Chemical Procurement Quality Assurance Reproducibility

High-Value Research Applications for 5-[(3-Chlorophenoxy)methyl]thiophene-2-carboxylic acid


Medicinal Chemistry Hit-to-Lead Optimization of Thiophene-Based Enzyme Inhibitors

This compound serves as an advanced intermediate for SAR campaigns targeting enzymes where thiophene-2-carboxylic acid scaffolds have demonstrated potent inhibition. As established in Section 3 (Evidence Item 2), the thiophene-2-carboxylic acid core engages in critical π-π stacking with active-site tyrosine residues (e.g., Tyr224 in human DAO) [1]. The 5-[(3-chlorophenoxy)methyl] substitution provides a defined vector for extending into solvent-exposed or secondary binding pocket regions while maintaining the aromatic stacking interaction essential for potency. Researchers can utilize the free carboxylic acid handle for direct amide coupling to diverse amine libraries, enabling rapid SAR exploration without additional deprotection steps.

Synthesis of Positional Isomer Libraries for Physicochemical Property Optimization

As demonstrated in Section 3 (Evidence Item 1), the 3-chloro substitution pattern on the phenoxy ring produces a distinct lipophilicity profile (ACD/LogP = 3.97, LogD pH 7.4 = 0.93) compared to the 4-chloro positional isomer . Procurement of both the 3-chloro (CAS 74556-81-3) and 4-chloro (CAS 74556-82-4) isomers enables systematic exploration of substitution effects on membrane permeability, metabolic stability, and off-target binding. This comparative approach is particularly valuable in central nervous system (CNS) drug discovery programs where optimal LogP and LogD values are tightly constrained.

Parallel Library Synthesis via Carboxylic Acid-Amine Conjugation

The free carboxylic acid functionality of this compound enables one-step incorporation into amide libraries using standard carbodiimide coupling conditions (EDCI/HOBt), as detailed in Section 3 (Evidence Item 3) . This eliminates the 1–2 additional steps required for ester hydrolysis when using protected analogs, reducing synthetic overhead in medium-to-high-throughput library production. The 97% commercial purity specification ensures that coupling reactions proceed with minimal interference from impurities, supporting reproducible library synthesis and downstream biological screening.

Agrochemical Fungicide Intermediate Development

Substituted thiophene derivatives, including those bearing chlorophenoxy moieties, have been patented as agricultural and horticultural fungicides [2]. The 5-[(3-chlorophenoxy)methyl]thiophene-2-carboxylic acid scaffold provides a versatile core for generating analogs with potential antifungal activity. The carboxylic acid handle enables conjugation to diverse agrochemically-relevant amines, while the chlorophenoxy substitution may enhance membrane penetration in fungal pathogens. This compound represents a strategic starting point for agrochemical discovery programs seeking novel fungicide scaffolds.

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